3,5-dichloro-2-[(3-nitrobenzoyl)amino]-N-prop-2-enylbenzamide
Overview
Description
3,5-dichloro-2-[(3-nitrobenzoyl)amino]-N-prop-2-enylbenzamide: is an organic compound that features a complex structure with multiple functional groups, including nitro, amide, and chloro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-2-[(3-nitrobenzoyl)amino]-N-prop-2-enylbenzamide typically involves multiple steps:
Chlorination: The chlorination of the benzene ring is carried out using chlorine gas or a chlorinating agent such as phosphorus pentachloride.
Amidation: The formation of the amide bond involves the reaction of the nitrobenzoyl chloride with an amine, such as prop-2-enylamine, in the presence of a base like pyridine.
Coupling: The final step involves coupling the intermediate products to form the desired compound under controlled conditions, often using a solvent like dimethylformamide (DMF) and heating the reaction mixture.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines under specific conditions using reducing agents like hydrogen gas and palladium on carbon (Pd/C).
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols, solvents such as DMF or dichloromethane.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products
Reduction: Amines.
Substitution: Substituted benzamides.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
3,5-dichloro-2-[(3-nitrobenzoyl)amino]-N-prop-2-enylbenzamide: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the amide and chloro groups can form hydrogen bonds and hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-dichloro-2-[(3-nitrobenzoyl)amino]benzamide: Lacks the prop-2-enyl group, which may affect its reactivity and biological activity.
3,5-dichloro-2-[(3-nitrobenzoyl)amino]-N-methylbenzamide: Contains a methyl group instead of the prop-2-enyl group, leading to different steric and electronic properties.
Uniqueness
- The presence of the prop-2-enyl group in 3,5-dichloro-2-[(3-nitrobenzoyl)amino]-N-prop-2-enylbenzamide provides unique reactivity and potential for forming additional interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3,5-dichloro-2-[(3-nitrobenzoyl)amino]-N-prop-2-enylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O4/c1-2-6-20-17(24)13-8-11(18)9-14(19)15(13)21-16(23)10-4-3-5-12(7-10)22(25)26/h2-5,7-9H,1,6H2,(H,20,24)(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHJMWPQMDMRDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(C(=CC(=C1)Cl)Cl)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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